molecular formula C13H14O3S B14436856 Ethyl 3-oxo-5-phenylthiolane-2-carboxylate CAS No. 80278-80-4

Ethyl 3-oxo-5-phenylthiolane-2-carboxylate

Cat. No.: B14436856
CAS No.: 80278-80-4
M. Wt: 250.32 g/mol
InChI Key: AQALVMULAIIVTJ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-5-phenylthiolane-2-carboxylate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a thiolane ring, which is a five-membered ring containing a sulfur atom. The presence of the phenyl group and the ester functionality makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-5-phenylthiolane-2-carboxylate typically involves the reaction of ethyl acetoacetate with phenylthiolane under acidic or basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the thiolane ring. The reaction conditions often require the use of a strong acid or base to facilitate the enolate formation and subsequent nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes typically use readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-5-phenylthiolane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-oxo-5-phenylthiolane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-5-phenylthiolane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its ester and ketone functionalities allow it to participate in a wide range of chemical transformations, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-oxo-5-phenylthiolane-2-carboxylate is unique due to its thiolane ring and phenyl group, which impart distinct chemical properties and reactivity. The presence of both ester and ketone functionalities allows it to undergo a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

80278-80-4

Molecular Formula

C13H14O3S

Molecular Weight

250.32 g/mol

IUPAC Name

ethyl 3-oxo-5-phenylthiolane-2-carboxylate

InChI

InChI=1S/C13H14O3S/c1-2-16-13(15)12-10(14)8-11(17-12)9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3

InChI Key

AQALVMULAIIVTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)CC(S1)C2=CC=CC=C2

Origin of Product

United States

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